(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiazole ring fused together, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butoxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
(5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its unique structure, it is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of target proteins, inhibiting or modulating their function .
Comparison with Similar Compounds
Similar compounds to (5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolothiazoles and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
Dichloroaniline: An aniline derivative with chlorine substituents, used in dye and herbicide production.
Triple bond compounds: Molecules with triple bonds, such as nitrogen (N2), which exhibit unique chemical reactivity.
This detailed article provides a comprehensive overview of (5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-9-7-16(8-10-17)21-24-23-26(25-21)22(27)20(31-23)14-15-6-11-18(28-2)19(13-15)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14- |
InChI Key |
ANKKEVDIFJXPEJ-ZHZULCJRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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